molecular formula C14H15NS B8431542 N-Methyl-2-(phenylthio)benzylamine

N-Methyl-2-(phenylthio)benzylamine

Cat. No. B8431542
M. Wt: 229.34 g/mol
InChI Key: OMVKUCDWZIOJEC-UHFFFAOYSA-N
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Patent
US04018830

Procedure details

Lithium aluminum hydride, 1.52 g. (0.04 mole), is weighed under nitrogen, transferred to a dry nitrogen-flushed reaction flask, and suspended in 50 ml. of absolute ether. A solution of 5.34 g. (0.04 mole) of aluminum chloride in 60 ml. of absolute ether is added dropwise. The mixture, containing a white precipitate, is stirred at room temperature while a solution of 4.87 g. (0.02 mole) of N-methyl-2-(phenylthio)benzamide in 1 l. of absolute ether is added dropwise. The mixture is stirred at reflux for about 18 hours. After cooling, hydrolysis is effected by the dropwise addition of 60 ml. of water. After decantation of the ethereal layer and washing of the gelatinous precipitate with boiling ether, the precipitate is suspended in 40 ml. of 40% aqueous sodium hydroxide and 200 ml. of water. The mixture is extracted repeatedly with ether-benzene (1:1). Evaporation of solvents under reduced pressure from the washed and dried organic extract leaves the product as the residual oil. The base is converted to the hydrogen maleate salt by treating an ethereal solution with a slight excess of maleic acid dissolved in absolute ethanol. The hydrogen maleate separates in white crystals, m.p. 121°-122.5° C. The melting point in unchanged upon further recrystallization.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.04 mol
Type
reactant
Reaction Step Four
Quantity
0.02 mol
Type
reactant
Reaction Step Five
[Compound]
Name
hydrogen maleate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[Al+3].[Cl-].[Cl-].[CH3:11][NH:12][C:13](=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[S:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.C(O)(=O)/C=C\C(O)=O.C(O)(=O)/C=C\C([O-])=O>C(O)C.O.CCOCC>[CH3:11][NH:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[S:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:0.1.2.3.4.5,6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0.04 mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Five
Name
Quantity
0.02 mol
Type
reactant
Smiles
CNC(C1=C(C=CC=C1)SC1=CC=CC=C1)=O
Step Six
Name
hydrogen maleate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)[O-])(=O)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature while a solution of 4.87 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed
CUSTOM
Type
CUSTOM
Details
reaction flask
ADDITION
Type
ADDITION
Details
The mixture, containing a white precipitate
STIRRING
Type
STIRRING
Details
The mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
hydrolysis
ADDITION
Type
ADDITION
Details
is effected by the dropwise addition of 60 ml
WASH
Type
WASH
Details
After decantation of the ethereal layer and washing of the gelatinous precipitate with boiling ether
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted repeatedly with ether-benzene (1:1)
CUSTOM
Type
CUSTOM
Details
Evaporation of solvents under reduced pressure from the
WASH
Type
WASH
Details
washed
EXTRACTION
Type
EXTRACTION
Details
dried organic extract
CUSTOM
Type
CUSTOM
Details
leaves the product as the residual oil
CUSTOM
Type
CUSTOM
Details
The melting point in unchanged upon further recrystallization

Outcomes

Product
Name
Type
Smiles
CNCC1=C(C=CC=C1)SC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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